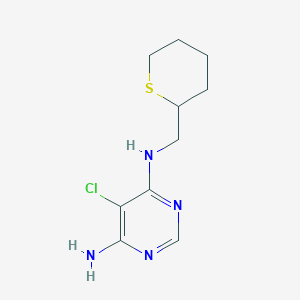![molecular formula C13H13ClN2 B6634100 N-[(3-chloro-4-methylphenyl)methyl]pyridin-3-amine](/img/structure/B6634100.png)
N-[(3-chloro-4-methylphenyl)methyl]pyridin-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(3-chloro-4-methylphenyl)methyl]pyridin-3-amine, also known as CMP3A, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields.
作用機序
N-[(3-chloro-4-methylphenyl)methyl]pyridin-3-amine selectively inhibits the activity of a specific type of ion channel called TRPM8, which is involved in the regulation of various physiological processes, including thermoregulation, pain sensation, and cancer cell proliferation. By blocking TRPM8, N-[(3-chloro-4-methylphenyl)methyl]pyridin-3-amine can modulate these processes and potentially provide therapeutic benefits.
Biochemical and Physiological Effects:
N-[(3-chloro-4-methylphenyl)methyl]pyridin-3-amine has been shown to have various biochemical and physiological effects, depending on the research application. In neuroscience, N-[(3-chloro-4-methylphenyl)methyl]pyridin-3-amine has been found to inhibit the activity of TRPM8 in neurons, leading to changes in neuronal excitability and synaptic transmission. In cancer research, N-[(3-chloro-4-methylphenyl)methyl]pyridin-3-amine has been shown to induce apoptosis in cancer cells through a mechanism that involves the activation of caspases, which are enzymes that play a key role in programmed cell death. In drug discovery, N-[(3-chloro-4-methylphenyl)methyl]pyridin-3-amine can serve as a lead compound for designing new analogs with improved potency and selectivity.
実験室実験の利点と制限
N-[(3-chloro-4-methylphenyl)methyl]pyridin-3-amine has several advantages for lab experiments, including its high potency and selectivity for TRPM8, which allows for specific modulation of this ion channel without affecting other channels or receptors. However, there are also some limitations to using N-[(3-chloro-4-methylphenyl)methyl]pyridin-3-amine, including its potential toxicity and the need for careful dosing and administration in animal studies.
将来の方向性
There are several future directions for research on N-[(3-chloro-4-methylphenyl)methyl]pyridin-3-amine, including:
1. Developing new analogs with improved potency and selectivity for TRPM8
2. Investigating the role of TRPM8 in various physiological and pathological processes, such as pain sensation, thermoregulation, and cancer cell proliferation
3. Studying the potential therapeutic applications of N-[(3-chloro-4-methylphenyl)methyl]pyridin-3-amine and its analogs in various diseases, including cancer, pain, and neurological disorders
4. Exploring the mechanisms underlying the toxicity of N-[(3-chloro-4-methylphenyl)methyl]pyridin-3-amine and its analogs, and developing strategies to mitigate this toxicity
5. Investigating the potential interactions between N-[(3-chloro-4-methylphenyl)methyl]pyridin-3-amine and other ion channels or receptors, and their implications for drug development.
合成法
N-[(3-chloro-4-methylphenyl)methyl]pyridin-3-amine can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 3-chloro-4-methylbenzaldehyde with 2-cyanopyridine in the presence of a base to form the intermediate compound, which is then reduced to N-[(3-chloro-4-methylphenyl)methyl]pyridin-3-amine using a reducing agent. The purity of the final product can be improved through recrystallization or column chromatography.
科学的研究の応用
N-[(3-chloro-4-methylphenyl)methyl]pyridin-3-amine has been studied for its potential applications in various research fields, including neuroscience, cancer research, and drug discovery. In neuroscience, N-[(3-chloro-4-methylphenyl)methyl]pyridin-3-amine has been shown to selectively inhibit the activity of a specific type of ion channel, which is involved in the regulation of neuronal excitability. This makes N-[(3-chloro-4-methylphenyl)methyl]pyridin-3-amine a promising tool for studying the role of these ion channels in neuronal function and dysfunction. In cancer research, N-[(3-chloro-4-methylphenyl)methyl]pyridin-3-amine has been found to induce apoptosis (programmed cell death) in cancer cells, making it a potential candidate for developing new anticancer drugs. In drug discovery, N-[(3-chloro-4-methylphenyl)methyl]pyridin-3-amine can be used as a lead compound to design and synthesize new analogs with improved potency and selectivity.
特性
IUPAC Name |
N-[(3-chloro-4-methylphenyl)methyl]pyridin-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2/c1-10-4-5-11(7-13(10)14)8-16-12-3-2-6-15-9-12/h2-7,9,16H,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAPVXFJQMKQWTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CNC2=CN=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3-chloro-4-methylphenyl)methyl]pyridin-3-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[Cyclopropyl-(2-methylpyridine-4-carbonyl)amino]acetic acid](/img/structure/B6634021.png)
![3-[1-(2-Methylpyridine-4-carbonyl)piperidin-4-yl]propanoic acid](/img/structure/B6634026.png)
![2-[[(2-Methylpyridine-4-carbonyl)amino]methyl]butanoic acid](/img/structure/B6634039.png)
![2-[4-(2-Methylpyridine-4-carbonyl)morpholin-3-yl]acetic acid](/img/structure/B6634042.png)
![5-chloro-4-N-[1-(5-methyl-1,3-thiazol-2-yl)ethyl]pyrimidine-4,6-diamine](/img/structure/B6634063.png)

![4-N-(2-bicyclo[2.2.1]heptanyl)-5-chloropyrimidine-4,6-diamine](/img/structure/B6634084.png)
![1-[4-(6-Amino-5-chloropyrimidin-4-yl)piperazin-1-yl]-2-methylpropan-2-ol](/img/structure/B6634089.png)

![N-[(3-chloro-4-methylphenyl)methyl]-2-methylsulfonylethanamine](/img/structure/B6634094.png)

![1-[(3-Chloro-4-methylphenyl)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B6634107.png)

![4-[(5-Bromopyridin-3-yl)amino]butan-1-ol](/img/structure/B6634125.png)